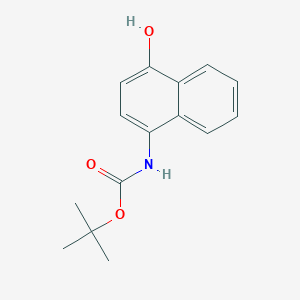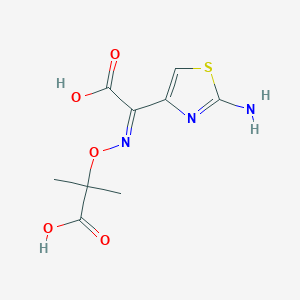
(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid is a derivative of aminothiazol, which is a core structure for various biologically active compounds. The presence of the aminothiazol moiety suggests potential applications in pharmaceuticals, particularly in the synthesis of heterocyclic systems that are often found in drug molecules.
Synthesis Analysis
The synthesis of related heterocyclic systems has been demonstrated using similar compounds. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare a range of substituted fused pyrimidinones and other heterocyclic compounds. The process involved the removal of the benzyloxycarbonyl group to yield amino-substituted heterocycles with high selectivity and yields . This suggests that the synthesis of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid could potentially follow similar pathways, with the possibility of high yields and selectivity.
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid are not detailed in the provided papers, the related compound mentioned in paper underwent catalytic transfer hydrogenation and treatment with hydrogen bromide in acetic acid to selectively remove protective groups. This indicates that the compound may also be amenable to similar reactions, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid are not explicitly covered in the provided papers. However, the solubility of a closely related compound, (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid, in various solvents was the subject of discussion and analysis . This suggests that solubility studies are relevant for understanding the behavior of such compounds in different environments, which is critical for their application in drug formulation and synthesis.
Applications De Recherche Scientifique
Chemistry and Synthesis
The compound has been explored in the chemistry of 2-aminothiazol-4-ylacetic acid derivatives, leading to the synthesis of various protected acids and analogues. For instance, Hardy et al. (1984) demonstrated the preparation of N-protected 2-aminothiazol-4-ylacetic acid derivatives, which are key intermediates in the synthesis of various compounds, including penicillins (Hardy, Harrington, & Stachulski, 1984).
Solubility and Physical Properties
Zhou et al. (2011) investigated the solubility of this compound in different solvents, providing crucial information on its physical properties, which is essential for its application in various scientific and industrial processes (Zhou et al., 2011).
Biological Applications
The compound has shown potential in biological applications. Karabasannavar et al. (2017) synthesized a Schiff base ligand related to this compound and studied its antimicrobial and DNA cleavage activities, indicating its potential in therapeutic and diagnostic applications (Karabasannavar, Allolli, & Kalshetty, 2017). Additionally, Nemet et al. (2006) explored its role in the formation of advanced glycation end-products, which are relevant in the study of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Modification Techniques
Several studies focus on the synthesis and modification of this compound to derive new substances with potential applications. For example, McQuade and Lippard (2010) developed cell-trappable fluorescent probes for Zn(II) detection, which are crucial for biological and chemical sensing applications (McQuade & Lippard, 2010).
Structural and Isomerization Studies
The structural properties and isomerization behavior of this compound and its derivatives have been investigated, contributing to a deeper understanding of their chemical behavior. For instance, Trujillo-Ferrara et al. (2004) studied the E and Z isomers of a related compound, highlighting the importance of structural analysis in understanding the chemical properties (Trujillo-Ferrara et al., 2004).
Synthesis and Activity of Derivatives
Sakagami et al. (1991) synthesized derivatives of this compound, demonstrating their antibacterial activity against various strains, including beta-lactamase-producing bacteria (Sakagami et al., 1991).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, handling and storage conditions, and disposal methods.
Orientations Futures
This involves understanding the potential future applications and research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future study.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, websites like Google Scholar or PubMed can be good places to start for freely available information. Always make sure to evaluate the reliability of your sources when conducting research.
Propriétés
IUPAC Name |
2-[(Z)-[(2-amino-1,3-thiazol-4-yl)-carboxymethylidene]amino]oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,7(15)16)17-12-5(6(13)14)4-3-18-8(10)11-4/h3H,1-2H3,(H2,10,11)(H,13,14)(H,15,16)/b12-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCBMEHASYISTH-XGICHPGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((((2-Aminothiazol-4-yl)(carboxy)methylene)amino)oxy)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


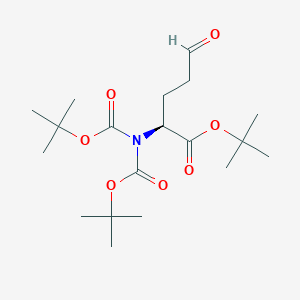
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
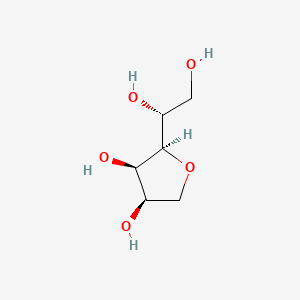
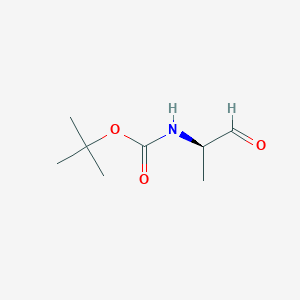
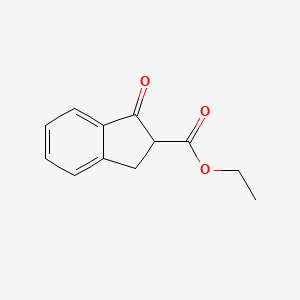
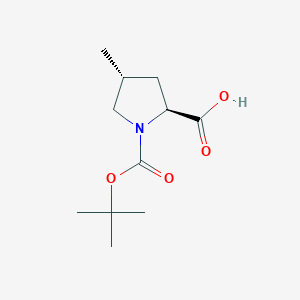
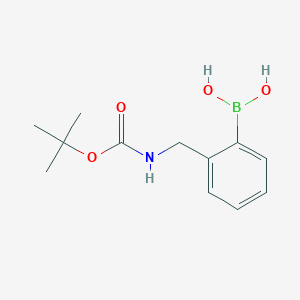
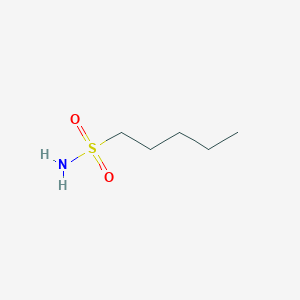
![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)


